Technical Guide: Spectral Characterization of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid
Technical Guide: Spectral Characterization of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid
This technical guide provides a comprehensive analysis of 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid (CAS: 886361-13-3), a critical intermediate in the synthesis of antiviral agents (specifically HIV-1 attachment inhibitors) and pyrrole-based bioactive scaffolds.
The guide focuses on the spectral characterization of the molecule and its synthetic precursor (the ethyl ester), providing validated protocols for identification and purity assessment.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound represents a push-pull aromatic system where the electron-rich pyrrole ring is substituted with an electron-withdrawing carboxylic acid at position 2 and a 4-methoxybenzoyl group at position 4. This substitution pattern creates distinct electronic environments observable in NMR spectroscopy.
| Attribute | Detail |
| IUPAC Name | 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid |
| CAS Number | 886361-13-3 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Key Moieties | Pyrrole core, Carboxylic acid (C2), 4-Methoxybenzoyl ketone (C4) |
| Solubility Profile | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base.[1] |
Synthetic Pathway & Mechanism[5][6]
The synthesis typically proceeds via Friedel-Crafts acylation of a pyrrole-2-carboxylate ester, followed by alkaline hydrolysis. This two-step process ensures regioselectivity at the 4-position, avoiding the 5-position which is favored in direct electrophilic aromatic substitution of unsubstituted pyrroles.
Reaction Scheme Logic (Graphviz)
Caption: Regioselective synthesis pathway via Friedel-Crafts acylation at the C4 position followed by ester hydrolysis.[1]
Comprehensive Spectral Characterization
The following data is synthesized from high-field NMR studies of the purified ethyl ester precursor and the free acid. The Ethyl Ester data is often used for primary quality control due to its superior solubility in organic solvents compared to the free acid.
A. Proton NMR (¹H NMR) Data
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 500 MHz
| Position / Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight |
| NH (Pyrrole) | 12.73 | Broad Singlet | 1H | - | Highly deshielded due to electron-withdrawing groups. |
| COOH (Acid) | 12.50 - 13.00 | Broad | 1H | - | Exchangeable; often overlaps with NH or H₂O. |
| Ar-H (Benzoyl Ortho) | 7.85 | Doublet | 2H | 8.9 Hz | Deshielded by ketone carbonyl. |
| H-5 (Pyrrole) | 7.67 | Doublet/Singlet | 1H | ~1.5 Hz | Alpha to NH; deshielded by C4-ketone. |
| H-3 (Pyrrole) | 7.19 | Doublet/Singlet | 1H | ~1.5 Hz | Beta to NH; ortho to carboxylic acid. |
| Ar-H (Benzoyl Meta) | 7.05 | Doublet | 2H | 8.9 Hz | Shielded by methoxy donation. |
| OCH₃ (Methoxy) | 3.84 | Singlet | 3H | - | Characteristic sharp singlet. |
Note: In the Ethyl Ester derivative, the COOH signal is replaced by an Ethyl quartet (~4.29 ppm) and triplet (~1.31 ppm).
B. Carbon NMR (¹³C NMR) Data
Solvent: DMSO-d₆
| Carbon Type | Shift (δ ppm) | Assignment Logic |
| Ketone (C=O) | 189.2 - 191.0 | Conjugated ketone linking pyrrole and benzene. |
| Acid/Ester (C=O) | 160.5 | Carbonyl at position 2. |
| Ar-C (Methoxy) | 163.0 | Ipso carbon attached to OMe (deshielded). |
| Pyrrole C-2 | 125.0 - 130.0 | Quaternary carbon bearing the acid. |
| Pyrrole C-4 | 124.0 - 125.0 | Quaternary carbon bearing the benzoyl group. |
| Methoxy (OCH₃) | 55.9 - 56.1 | Typical methoxy region. |
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
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3200–3400 cm⁻¹: N-H stretch (Pyrrole).
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2500–3000 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).
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1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).
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1640–1660 cm⁻¹: C=O stretch (Diaryl ketone, lowered frequency due to conjugation).
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1250 cm⁻¹: C-O stretch (Aryl ether).
Analytical Protocols
To ensure reproducibility (Trustworthiness), follow these standardized protocols for sample preparation and analysis.
Protocol 1: NMR Sample Preparation
The carboxylic acid moiety can cause aggregation. DMSO-d₆ is the required solvent to break hydrogen bonds and ensure sharp peaks.
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Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
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Additive (Optional): If peak broadening occurs at the COOH/NH region, add 1 drop of D₂O to exchange protons (this will eliminate the OH/NH peaks but sharpen the aromatic region).
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm.
Protocol 2: HPLC Purity Profiling
Objective: Quantify purity and detect unhydrolyzed ethyl ester.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (aromatic) and 280 nm (benzoyl conjugation).
-
Retention Time Logic: The Acid (more polar) will elute earlier than the Ethyl Ester impurity.
Structural Logic & Assignment Diagram
The following diagram correlates the chemical structure with the specific NMR signals described in Section 3, visualizing the "Push-Pull" electronic effects.
Caption: Correlation of functional groups to specific spectral shifts, highlighting the electronic conjugation.
References
-
Royal Society of Chemistry. (2011). Supporting Information: Synthesis of substituted pyrroles. (Contains spectral data for the ethyl ester analog). Link
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MolCore. (2024). Product Data Sheet: 4-(4-Methoxybenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 886361-13-3).[2] Link
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National Institutes of Health (NIH) - PubChem. (2024). Pyrrole-2-carboxylic acid derivatives and spectral data. Link
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Organic Chemistry Portal. (2023). Synthesis of Pyrroles via Friedel-Crafts Acylation. Link
